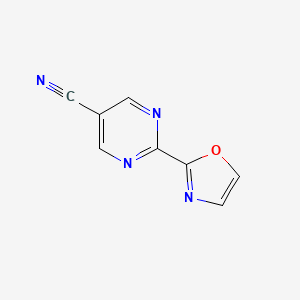

2-(Oxazol-2-YL)pyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4N4O |

|---|---|

Molecular Weight |

172.14 g/mol |

IUPAC Name |

2-(1,3-oxazol-2-yl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C8H4N4O/c9-3-6-4-11-7(12-5-6)8-10-1-2-13-8/h1-2,4-5H |

InChI Key |

ZUPIVXYGHOXPTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=N1)C2=NC=C(C=N2)C#N |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 2 Oxazol 2 Yl Pyrimidine 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data for 2-(Oxazol-2-YL)pyrimidine-5-carbonitrile is not available in the reviewed literature. A detailed analysis of proton chemical shifts and coupling constants for this compound has not been publicly reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Experimental ¹³C NMR data detailing the chemical shifts of the carbon atoms in this compound could not be located in published scientific sources.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

A published IR spectrum for this compound, which would identify its characteristic functional groups through vibrational frequencies, is not available.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Chromophore Analysis

Information regarding the UV-Vis absorption spectrum of this compound, which would provide insights into its electronic transitions and chromophores, has not been reported in the scientific literature.

Mass Spectrometry for Molecular Formula and Fragment Analysis

There is no available mass spectrometry data for this compound. Consequently, its molecular weight confirmation and fragmentation pattern remain uncharacterized in the public domain.

Elemental Compositional Analysis

The elemental analysis data (typically %C, %H, %N) for this compound, which would confirm its empirical formula, has not been published.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Further research involving the synthesis and single-crystal X-ray diffraction analysis of this compound would be necessary to generate the specific data required to complete this comprehensive characterization.

Chemical Reactivity and Transformative Derivatization Strategies for 2 Oxazol 2 Yl Pyrimidine 5 Carbonitrile

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring, particularly when substituted with electron-withdrawing groups like the 5-carbonitrile, is susceptible to nucleophilic aromatic substitution (SNAr). For these reactions to proceed efficiently, a suitable leaving group, typically a halogen, must be present at an activated position, such as C4 or C6. The conversion of a pyrimidinone precursor to a 4-chloropyrimidine (B154816) using reagents like phosphorus oxychloride (POCl₃) is a common strategy to install this necessary leaving group, thereby activating the scaffold for subsequent substitutions. researchgate.netthieme.de

The reaction of 4-chloro-2-(oxazol-2-yl)pyrimidine-5-carbonitrile with a variety of amine nucleophiles is a robust method for introducing structural diversity. These reactions typically proceed by heating the chloro-pyrimidine with the desired amine in a suitable solvent, sometimes in the presence of a non-nucleophilic base to quench the HCl generated. nih.gov The reaction is applicable to a broad range of primary and secondary amines, including aliphatic, benzylic, and aromatic amines, leading to the corresponding 4-amino-pyrimidine derivatives. nih.govmdpi.com Studies on related fused pyrimidines have shown that such amination reactions can even be promoted in aqueous media under acidic conditions, which can offer environmental and process safety advantages. nih.gov

Below is a table summarizing representative nucleophilic substitution reactions with various amine nucleophiles on a hypothetical 4-chloro-2-(oxazol-2-yl)pyrimidine-5-carbonitrile intermediate.

| Amine Nucleophile | Example Structure | Typical Conditions | Product Class | Reference |

|---|---|---|---|---|

| Aniline | C₆H₅NH₂ | DMF or 2-Propanol, HCl, 80-120 °C | 4-(Phenylamino)pyrimidine | nih.gov |

| Benzylamine | C₆H₅CH₂NH₂ | Ethanol (B145695), Reflux | 4-(Benzylamino)pyrimidine | nih.gov |

| Morpholine (B109124) | C₄H₉NO | Isopropanol, Reflux | 4-Morpholinopyrimidine | nih.gov |

| Methylamine | CH₃NH₂ | Ethanol, Reflux | 4-(Methylamino)pyrimidine | nih.gov |

An alternative strategy for functionalization involves the use of a thioxo-pyrimidine precursor. A 2-(oxazol-2-yl)-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile can be synthesized via a condensation reaction, for instance, by adapting the Biginelli reaction with thiourea (B124793), an appropriate aldehyde, and a malononitrile (B47326) derivative. researchgate.net The resulting thioxo group is readily alkylated at the sulfur atom by treatment with various alkyl halides in the presence of a base. This S-alkylation reaction provides a facile route to 2-(oxazol-2-yl)-4-(alkylthio)pyrimidine-5-carbonitriles, which are themselves valuable intermediates. The resulting alkylthio group can act as a leaving group in subsequent nucleophilic substitution reactions, often showing different reactivity and selectivity compared to its chloro counterpart. rsc.org

Cycloaddition and Intermolecular Condensation Reactions

The pyrimidine core of 2-(oxazol-2-yl)pyrimidine-5-carbonitrile can participate in or be formed through various cycloaddition and condensation reactions. While the aromatic pyrimidine ring itself is generally resistant to cycloadditions, appropriately functionalized derivatives can undergo such transformations. For example, an azido-pyrimidine derivative can undergo a [3+2] cycloaddition reaction with activated alkynes or enamines to form triazole-fused systems. nih.gov The synthesis of pyrimidines from 1,2,3-triazines via a Diels-Alder-type [4+2] cycloaddition with amidines also highlights the utility of these reactions in constructing the core heterocycle. mdpi.com

Furthermore, intermolecular condensation reactions are pivotal for elaborating the pyrimidine scaffold. For instance, if a 4-amino-2-(oxazol-2-yl)pyrimidine-5-carbonitrile derivative is synthesized, the amino group can serve as a handle for further annulation. Condensation with appropriate bifunctional reagents can lead to the formation of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, significantly expanding the chemical space accessible from the initial scaffold. nih.gov

Regioselective Functionalization at Peripheral Positions

Beyond substitution at the core pyrimidine positions, methods for functionalizing the periphery of the molecule are crucial for creating complex analogues. These strategies often rely on the pre-installation of a reactive handle, such as a halogen atom, which can then be transformed through cross-coupling chemistry.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds and introducing new aromatic and heteroaromatic substituents. scilit.comresearchgate.net A halogenated derivative, such as 4-chloro- or 4-bromo-2-(oxazol-2-yl)pyrimidine-5-carbonitrile, can be coupled with a wide range of aryl- and heteroarylboronic acids. mdpi.com Research on 2,4-dichloropyrimidines has established that the C4 position is generally more reactive towards Suzuki coupling than the C2 position, allowing for regioselective functionalization. mdpi.com This selectivity enables the stepwise introduction of different aryl groups if multiple halogen atoms are present. The reaction conditions are typically mild, involving a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a solvent system like aqueous dioxane or isopropanol. researchgate.netrsc.org

The table below illustrates the versatility of the Suzuki coupling for derivatizing a halogenated this compound precursor.

| Boronic Acid | Example Structure | Typical Catalyst/Base | Product Class | Reference |

|---|---|---|---|---|

| Phenylboronic acid | C₆H₅B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | 4-Phenylpyrimidine derivative | mdpi.com |

| 4-Methoxyphenylboronic acid | CH₃OC₆H₄B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | 4-(4-Methoxyphenyl)pyrimidine derivative | mdpi.com |

| Thiophene-2-boronic acid | C₄H₃SB(OH)₂ | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 4-(Thiophen-2-yl)pyrimidine derivative | rsc.org |

| Pyridine-3-boronic acid | C₅H₄NB(OH)₂ | Pd(OAc)₂ / K₃PO₄ | 4-(Pyridin-3-yl)pyrimidine derivative | researchgate.net |

The ability to regioselectively introduce halogen atoms is fundamental to many derivatization strategies. Several methods exist for the halogenation of pyrimidine and related heterocyclic systems. A primary method for introducing a reactive chlorine atom at C4 or C6 is the treatment of the corresponding pyrimidin-4-one (or pyrimidin-6-one) precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) or a POCl₃/PCl₅ mixture. thieme.de

Direct C-H halogenation offers an alternative, more atom-economical route. Modern protocols, such as K₂S₂O₈-promoted oxidative halogenation using sodium halides (NaX), have been developed for the efficient and regioselective halogenation of related fused pyrimidine systems in aqueous media. nih.gov For other systems, such as 2-aminopyrimidines, direct halogenation with chlorine or bromine can be performed in the presence of specific metal carbonates or oxides to improve yields and selectivity for the 5-position. google.com These strategic halogenation protocols are essential for producing the key intermediates required for cross-coupling and nucleophilic substitution reactions.

Ring Transformation Reactions of the Oxazole (B20620) Moiety

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is susceptible to several transformation reactions that can be exploited to generate diverse molecular architectures. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-substituted oxazoles provides a strong basis for predicting its chemical behavior. Key transformation strategies include cycloaddition reactions and thermal rearrangements.

One of the most significant reactions of the oxazole ring is its participation as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. researchgate.netresearchgate.net This reactivity allows for the construction of six-membered rings, which can subsequently undergo further transformations to yield highly substituted pyridines and furans. The presence of the electron-withdrawing pyrimidine ring at the 2-position of the oxazole is expected to influence the electronic properties of the diene system. Activation of the oxazole nitrogen, either through protonation or Lewis acid coordination, can facilitate the cycloaddition with various dienophiles. acs.orgnih.gov

Another characteristic transformation of certain oxazoles is the Cornforth rearrangement, a thermal process involving the transposition of substituents at the C4 and C5 positions of the oxazole ring. wikipedia.orgdrugfuture.com This rearrangement proceeds through a nitrile ylide intermediate and is typically observed in 4-acyloxazoles. While the direct applicability of the Cornforth rearrangement to this compound is not immediately apparent from its structure, it highlights the propensity of the oxazole ring to undergo thermally induced skeletal reorganizations.

Furthermore, the oxazole ring can be converted into other heterocyclic systems, such as imidazoles, through ring-opening and recyclization pathways. These transformations often involve nucleophilic attack at the C2 position, leading to cleavage of the C-O bond and subsequent ring closure with a suitable nitrogen source.

The following table summarizes potential ring transformation reactions of the oxazole moiety in this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Potential Products | Significance |

| Diels-Alder Cycloaddition | Alkenes, Alkynes (dienophiles), Heat or Lewis Acid Catalyst | Substituted Pyridines, Furans | Access to highly functionalized six-membered heterocycles. |

| Cornforth Rearrangement | Thermal conditions (if suitably substituted at C4) | Isomeric Oxazoles | Skeletal reorganization to produce constitutional isomers. |

| Conversion to Imidazoles | Nucleophiles (e.g., ammonia, primary amines), Heat | 2-(Imidazol-2-yl)pyrimidine-5-carbonitrile derivatives | Transformation of the five-membered heterocycle. |

Exploitation of Enaminonitrile Reactivity in Advanced Heterocyclic Synthesis

The pyrimidine-5-carbonitrile core of the title compound possesses structural features akin to an enaminonitrile system, a versatile building block in heterocyclic synthesis. The electron-withdrawing nitrile group and the pyrimidine ring activate the C4 position, making it susceptible to nucleophilic attack and facilitating cyclization reactions to form a variety of fused heterocyclic systems. derpharmachemica.comderpharmachemica.comresearchgate.net

The reaction of pyrimidine-5-carbonitrile derivatives with binucleophilic reagents is a well-established strategy for the construction of fused pyrimidine scaffolds. For instance, treatment with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-d]pyrimidines. researchgate.netnih.gov The reaction proceeds via initial nucleophilic attack of the hydrazine at the C4 or C6 position of the pyrimidine ring, followed by intramolecular cyclization involving the nitrile group.

Similarly, reaction with guanidine (B92328) is expected to yield pyrimido[4,5-d]pyrimidine (B13093195) derivatives. nih.govmdpi.com In this transformation, the amino groups of guanidine act as nucleophiles, leading to the formation of a new pyrimidine ring fused to the original pyrimidine core. The versatility of this approach allows for the introduction of various substituents on the newly formed ring, depending on the nature of the substituted guanidine used.

The enaminonitrile-like reactivity also allows for the synthesis of other fused systems such as pyrido[2,3-d]pyrimidines through reactions with activated methylene (B1212753) compounds. derpharmachemica.com The following table outlines the potential applications of the enaminonitrile reactivity of this compound in the synthesis of advanced heterocyclic systems.

| Reagent | Reaction Conditions | Resulting Fused Heterocycle | Potential Significance |

| Hydrazine Hydrate | Reflux in a suitable solvent (e.g., ethanol, acetic acid) | Pyrazolo[3,4-d]pyrimidine | Synthesis of bicyclic systems with potential biological activities. |

| Guanidine | Basic conditions (e.g., sodium ethoxide) | Pyrimido[4,5-d]pyrimidine | Access to highly nitrogenated, fused heterocyclic cores. |

| Substituted Amidines | Varies depending on the amidine | Fused Pyrimidine Derivatives | Introduction of diverse functionalities on the fused ring system. |

| Malononitrile | Basic conditions | Pyrido[2,3-d]pyrimidine | Construction of tricyclic frameworks. |

These transformative strategies highlight the synthetic potential of this compound as a versatile scaffold for the generation of a wide array of complex heterocyclic molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Advanced Computational Chemistry and Molecular Modeling Studies of 2 Oxazol 2 Yl Pyrimidine 5 Carbonitrile

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting its preferred binding mode and affinity. This is a cornerstone of structure-based drug design. For related pyrimidine-5-carbonitrile compounds, docking studies have been crucial in identifying potential biological targets, such as protein kinases like EGFR. rsc.orgrsc.org

Computational Prediction of Binding Poses and Conformations

Predicting the binding pose of a ligand within a protein's active or allosteric site is a primary goal of molecular docking. The process involves sampling a vast number of orientations and conformations of the ligand to find the one with the most favorable binding energy. For various pyrimidine (B1678525) derivatives, these simulations have successfully predicted binding modes that were later confirmed by experimental data. nih.govresearchgate.net Such a study for 2-(Oxazol-2-YL)pyrimidine-5-carbonitrile would involve preparing its 3D structure and docking it into the binding sites of relevant therapeutic targets.

Identification of Key Residues Governing Ligand-Receptor Interactions in Allosteric Sites

Allosteric sites are binding sites on a receptor that are distinct from the primary (orthosteric) site. acs.org Ligands that bind to these sites can modulate the receptor's activity, offering a more subtle and potentially safer therapeutic effect. nih.govnih.gov Computational studies on similar heterocyclic compounds, such as oxazolo[5,4-d]pyrimidines, have identified key hydrophobic and hydrogen-bonding interactions with amino acid residues in allosteric pockets of targets like VEGFR2. nih.govmdpi.com A similar investigation for this compound would be essential to understand its potential as an allosteric modulator.

Application of Advanced Metrics for Conformational Comparison (e.g., ChargeRMSD)

While Root Mean Square Deviation (RMSD) is a standard metric for comparing the atomic positions of different molecular conformations, more advanced metrics are sometimes required. ChargeRMSD, for example, considers the electrostatic potential of the molecule, offering a more nuanced comparison of binding poses, especially when charge distribution is critical for interaction. The application of such advanced metrics has not been documented for this compound.

Theoretical In Silico Pharmacokinetic and Pharmacodynamic Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiling are critical for weeding out drug candidates with poor pharmacokinetic properties early in the discovery process. sifisheriessciences.com Numerous studies on pyrimidine-5-carbonitrile analogs have demonstrated the utility of these predictive models. mdpi.comresearchgate.net

Prediction of Oral Bioavailability and Distribution Parameters

Computational tools can predict a compound's adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five, which estimates the potential for oral bioavailability. sifisheriessciences.com Parameters like gastrointestinal (GIT) absorption, plasma protein binding, and blood-brain barrier (BBB) permeability are commonly calculated. For instance, in silico studies on other novel pyrimidine-5-carbonitriles revealed strong GIT absorption and an absence of BBB permeability, indicating their potential as orally administered drugs with limited central nervous system effects. mdpi.comresearchgate.net A similar predictive analysis for this compound would be a standard step in its preclinical evaluation.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations provide a means to explore its conformational space, identifying the most stable arrangements of its atoms and the dynamic transitions between different conformations. These simulations can reveal the flexibility of the molecule, particularly the rotational freedom around the single bond connecting the oxazole (B20620) and pyrimidine rings. nih.gov

Table 1: Key Conformational Parameters from Molecular Dynamics Simulations

| Parameter | Description | Typical Findings |

| Dihedral Angle (Oxazole-Pyrimidine) | The angle of rotation around the bond connecting the two heterocyclic rings. | Simulations would likely reveal a preferred planar or near-planar orientation to be the most stable due to conjugation, with other less stable conformers accessible at physiological temperatures. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Low RMSD values for the backbone of the molecule would indicate a relatively rigid core structure, while higher values for specific side groups would indicate greater flexibility. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Analysis of Rg over the simulation time would indicate whether the molecule adopts a more extended or a more compact conformation in different solvent environments. |

The insights gained from MD simulations are instrumental in building a comprehensive picture of the dynamic behavior of this compound, which is essential for rational drug design and for interpreting experimental biological data.

Quantum Chemical Descriptors for Reactivity and Electronic Structure Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. irjweb.comdergipark.org.tr These methods allow for the calculation of a variety of molecular properties, often referred to as quantum chemical descriptors, which are invaluable for predicting how the molecule will behave in chemical reactions and biological systems.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are among the most important of these descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. researchgate.net

Other important quantum chemical descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness is a measure of its resistance to changes in its electron distribution. The global electrophilicity index provides a measure of the molecule's ability to act as an electrophile.

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Value (hypothetical) | Significance |

| Energy of HOMO | EHOMO | -6.5 eV | Indicates the molecule's electron-donating capability. |

| Energy of LUMO | ELUMO | -1.2 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Energy Gap | ΔE | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Ionization Potential | I | 6.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | A | 1.2 eV | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | 3.85 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness | η | 2.65 eV | Indicates the molecule's resistance to deformation of its electron cloud. |

| Global Electrophilicity Index | ω | 2.80 eV | Quantifies the molecule's electrophilic nature. |

These descriptors, derived from the electronic structure of the molecule, provide a quantitative basis for predicting its reactivity and potential interactions. For instance, the distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. This information is crucial for understanding reaction mechanisms and for designing molecules with desired reactivity profiles.

Structure Activity Relationship Sar Analysis and Mechanistic Elucidation Involving 2 Oxazol 2 Yl Pyrimidine 5 Carbonitrile

Correlation Between Structural Features and Enzymatic Inhibition Mechanisms (Theoretical Framework)A theoretical framework for the enzymatic inhibition mechanism of 2-(Oxazol-2-YL)pyrimidine-5-carbonitrile cannot be constructed without experimental data or specific computational studies.

Theoretical Basis for Kinase Inhibitory MechanismsWhile pyrimidine-based compounds are well-known kinase inhibitors, the specific theoretical basis for how this compound might inhibit kinases has not been studied.nih.govnih.gov

Due to the lack of specific data for each required section, this article cannot be generated as requested.

Conceptual Understanding of Cyclooxygenase (COX) Inhibitory Mechanisms

The pyrimidine (B1678525) nucleus is a significant structural core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.govnih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. While COX-1 is constitutively expressed and plays a role in physiological functions, the COX-2 isoform is inducible and primarily associated with inflammation and pain. scialert.net Consequently, the selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govscialert.net

Pyrimidine derivatives, particularly those within the pyrimidine-5-carbonitrile scaffold, have been a focus of research for developing selective COX-2 inhibitors. nih.govnih.gov The mechanism of inhibition involves the compound binding to the active site of the COX-2 enzyme, thereby preventing the substrate, arachidonic acid, from accessing it. This blockage halts the cascade that produces pro-inflammatory prostaglandins. researchgate.netresearchgate.net

Research into various pyrimidine-5-carbonitrile hybrids has demonstrated potent inhibitory activity against the COX-2 enzyme, often with IC50 values in the submicromolar range. nih.govresearchgate.net Structure-activity relationship (SAR) studies reveal that the nature of the substituent at the C-2 position of the pyrimidine ring is crucial for activity. For instance, pyrimidines substituted with sulphonamide phenyl moieties or various benzoazole derivatives (like benzoxazole (B165842) and benzothiazole) have shown significant COX-2 inhibition. nih.gov The presence of a cyano (-CN) group at the C-5 position is also a common feature in many designed inhibitors, contributing to their efficacy. nih.gov

The potency of these inhibitors is often compared to established COX-2 inhibitors like Celecoxib. Several synthesized pyrimidine derivatives have exhibited inhibitory action nearly comparable to Celecoxib and significantly more potent than other NSAIDs like Nimesulide. nih.gov The selectivity for COX-2 over COX-1 is a critical aspect of their design, and studies have identified pyrimidine derivatives with high selectivity ratios. nih.govnih.govbohrium.com This selectivity is attributed to the specific interactions between the inhibitor and the amino acid residues lining the larger and more accommodating active site of the COX-2 enzyme compared to COX-1.

Table 1: COX-2 Inhibitory Activity of Selected Pyrimidine-5-Carbonitrile Derivatives

| Compound Series | Substituent Group | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| General Formula A | Benzoxazole | 0.20 ± 0.01 | Not Specified | nih.gov |

| General Formula B | Sulphonamide Phenyl | 0.18 ± 0.01 | Not Specified | nih.gov |

| General Formula B | Sulphonamide Phenyl (variant) | 0.16 ± 0.01 | Not Specified | nih.gov |

| 1,3,4-Oxadiazole (B1194373) Hybrid | Various | 0.041 - 0.081 | 139.74 - 321.95 | nih.gov |

| Coumarin (B35378) Hybrid | Various | 0.041 - 0.081 | 139.74 - 321.95 | nih.gov |

Analysis of Conformational Flexibility and Active Site Malleability in Target Interactions

The interaction between an inhibitor like this compound and its target enzyme is a dynamic process governed by the conformational flexibility of both the ligand and the protein's active site. The pyrimidine-5-carbonitrile scaffold serves as a rigid core from which various substituents can be attached, allowing for exploration of the chemical space within the enzyme's binding pocket. The ability of these substituents to rotate and adopt different conformations is key to achieving optimal binding.

Molecular docking studies are instrumental in visualizing and understanding these interactions at an atomic level. researchgate.net For related pyrimidine inhibitors, these studies reveal specific hydrogen bonds and hydrophobic interactions with key residues in the COX-2 active site. The malleability of the ATP binding site, as seen in studies of similar scaffolds targeting other enzymes like cyclin-dependent kinases (CDKs), demonstrates that the enzyme's active site can undergo conformational changes to accommodate a range of chemically diverse inhibitors. nih.gov This induced-fit model is crucial for the high-affinity binding observed in potent inhibitors.

In the context of COX-2, the active site is a hydrophobic channel. The pyrimidine core of the inhibitor typically orients within this channel, while its substituents form specific polar and non-polar contacts. For example, docking studies of pyrimidine-5-carbonitrile hybrids have shown interactions with residues such as Val523, Phe518, Ser353, and Arg513 in the COX-2 active site. The conformational flexibility of the inhibitor allows it to adapt its shape to maximize these favorable interactions. The enzyme's active site, in turn, can exhibit malleability, with side chains of amino acid residues shifting to create a more complementary binding surface. nih.gov This reciprocal flexibility is a hallmark of potent and selective enzyme inhibition.

The data from various synthesized thiopyrimidine‐5‐carbonitrile and related pyrimidine derivatives confirm that even small changes to the substituents can dramatically affect binding affinity and, consequently, inhibitory potency. nih.govresearchgate.net This sensitivity underscores the importance of the precise conformational arrangement of the inhibitor within the malleable environment of the target's active site. nih.gov

Strategic Utilization As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Rational Design and Synthesis of Privileged Heterocyclic Scaffolds

The pyrimidine (B1678525) nucleus is a fundamental structural core in medicinal chemistry, forming the basis for numerous therapeutic agents. nih.gov The presence of the oxazole (B20620) and nitrile functionalities on the pyrimidine ring of 2-(Oxazol-2-YL)pyrimidine-5-carbonitrile makes it an excellent precursor for the rational design and synthesis of privileged heterocyclic scaffolds. These scaffolds are molecular frameworks that are known to interact with various biological targets, making them highly valuable in drug discovery. nih.gov

For instance, the amino group that can be present at the 2-position of the pyrimidine ring can be utilized as a handle for further chemical transformations. In one study, a related compound, 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile, was used as a starting material to synthesize a series of cyanopyrimidine hybrids. nih.gov Through condensation reactions with various chloromethylated heterocycles, such as 2-(chloromethyl)benzo[d]oxazole, novel compounds with enhanced biological activities were generated. nih.gov This approach highlights how the pyrimidine-5-carbonitrile core can be elaborated to access more complex, fused heterocyclic systems.

The following table details examples of privileged heterocyclic scaffolds synthesized from pyrimidine-5-carbonitrile precursors.

| Precursor | Reagent | Resulting Scaffold | Reference |

| 2-amino-4-methoxy-6-(4-methoxyphenyl)- pyrimidine-5-carbonitrile | 2-(chloromethyl)benzo[d]oxazole | 2-(Benzo[d]oxazol-2-ylmethylamino)-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | nih.gov |

| 2-amino-4-methoxy-6-(4-methoxyphenyl)- pyrimidine-5-carbonitrile | 2-(chloromethyl)-1H-benzo[d]imidazole | 2-((1H-Benzo[d]imidazol-2-yl)methylamino)-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | nih.gov |

| 2-amino-4-methoxy-6-(4-methoxyphenyl)- pyrimidine-5-carbonitrile | 2-(chloromethyl)benzo[d]thiazole | 2-(Benzo[d]thiazol-2-ylmethylamino)-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | nih.gov |

Integration into Multi-Component Reaction Systems for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net The integration of this compound into MCR systems offers a streamlined approach to generating molecular diversity. The reactive nitrile group and the potential for functionalization on both the pyrimidine and oxazole rings make this compound an ideal candidate for such reactions.

While specific examples of this compound in MCRs are not extensively documented, the general reactivity of pyrimidine-5-carbonitrile derivatives suggests their utility in this context. For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives often involves a multi-component reaction between a barbituric acid derivative, an aldehyde, and malononitrile (B47326). nih.gov By analogy, this compound could potentially participate in similar transformations, where the nitrile group acts as a key reactive handle.

The table below illustrates a generalized scheme for the potential application of a pyrimidine-5-carbonitrile derivative in a multi-component reaction.

| Component 1 | Component 2 | Component 3 | Potential Product |

| This compound | Aldehyde | Active Methylene (B1212753) Compound | Highly substituted fused pyrimidine system |

Design and Synthesis of Novel Hybrid Molecular Architectures Incorporating Pyrimidine-Oxazole Units

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design to enhance biological activity and overcome drug resistance. nih.gov The this compound scaffold is an excellent platform for the design and synthesis of novel hybrid molecular architectures.

Researchers have successfully synthesized various hybrid molecules by modifying the pyrimidine-5-carbonitrile core. For instance, new series of 1,3,4-oxadiazole (B1194373) and coumarin (B35378) derivatives based on a pyrimidine-5-carbonitrile scaffold have been synthesized and shown to possess significant biological activities. nih.gov Another study detailed the synthesis of pyrimidine-5-carbonitriles featuring a morpholine (B109124) moiety, which also demonstrated promising antitumor properties. nih.gov

The synthesis of these hybrid molecules often involves the chemical modification of functional groups on the pyrimidine ring. For example, a precursor pyrimidine-5-carbonitrile can be functionalized with a hydrazinyl group, which can then be reacted with various aldehydes or other electrophiles to generate a diverse library of hybrid compounds. nih.gov

The following table presents examples of hybrid molecular architectures synthesized from pyrimidine-5-carbonitrile precursors.

| Pyrimidine-5-carbonitrile Precursor | Hybridized Moiety | Resulting Hybrid Molecule | Reference |

| 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile | Substituted Aldehydes | Schiff bases of 6-morpholinopyrimidine-5-carbonitrile | nih.gov |

| 2-Amino-pyrimidine-5-carbonitrile derivative | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole-pyrimidine-5-carbonitrile hybrid | nih.gov |

| 2-Amino-pyrimidine-5-carbonitrile derivative | Coumarin | Coumarin-pyrimidine-5-carbonitrile hybrid | nih.gov |

Role in the Development of Targeted Chemical Probes for Biological Systems

Targeted chemical probes are essential tools in chemical biology for the study of biological processes and the validation of drug targets. The unique structural features of this compound make it a promising scaffold for the development of such probes. The pyrimidine and oxazole rings can provide specific interactions with biological macromolecules, while the nitrile group can be used for conjugation to reporter molecules such as fluorophores or biotin.

The development of thioxopyrimidinecarbonitriles as precursors for linked and fused pyrimidine derivatives demonstrates the potential of this class of compounds in creating molecules with specific biological activities. scholarsresearchlibrary.com These derivatives have been shown to act as inhibitors of various enzymes and receptors, suggesting that with appropriate modifications, they could be developed into targeted chemical probes.

While the direct application of this compound as a chemical probe is not yet widely reported, its structural similarity to known biologically active pyrimidine derivatives suggests its potential in this area. rsc.org

Exploitation of Chemo- and Regioselective Transformations for Complex Molecule Assembly

The presence of multiple reactive sites in this compound allows for the exploitation of chemo- and regioselective transformations in the assembly of complex molecules. The nitrile group, the pyrimidine ring nitrogens, and various positions on both the pyrimidine and oxazole rings can all be selectively targeted under different reaction conditions.

For example, the alkylation of related 4-oxo-2-thioxopyrimidine-5-carbonitriles has been shown to proceed with high regioselectivity, with alkylation occurring at the sulfur atom or the N-3 position of the pyrimidine ring depending on the reaction conditions. scholarsresearchlibrary.com These selectively functionalized intermediates can then be used in subsequent reactions to build up molecular complexity.

The nitrile group can also be subjected to a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The ability to perform these transformations in a selective manner is crucial for the efficient synthesis of complex target molecules.

The following table provides examples of selective transformations that could potentially be applied to this compound based on the reactivity of similar compounds.

| Functional Group | Transformation | Potential Product |

| Nitrile | Hydrolysis | 2-(Oxazol-2-YL)pyrimidine-5-carboxylic acid |

| Nitrile | Reduction | (2-(Oxazol-2-YL)pyrimidin-5-yl)methanamine |

| Pyrimidine Ring Nitrogen | Alkylation | N-alkylated this compound |

Future Research Directions and Emerging Opportunities for 2 Oxazol 2 Yl Pyrimidine 5 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies for Analogues

The exploration of any chemical entity's potential is fundamentally linked to the ability to synthesize it and its derivatives efficiently and sustainably. Future research should prioritize the development of novel synthetic routes for analogues of 2-(Oxazol-2-YL)pyrimidine-5-carbonitrile that are not only high-yielding but also environmentally benign.

Key areas of focus could include:

One-Pot, Multi-Component Reactions: Designing one-pot syntheses that combine several reaction steps without isolating intermediates can significantly improve efficiency. researchgate.net Research into four-component reactions for generating diverse pyrimidine (B1678525) libraries could be adapted for this specific scaffold. researchgate.net

Green Chemistry Approaches: Emphasis should be placed on methodologies that utilize greener solvents or solvent-free conditions. nih.gov For instance, the use of polyethylene (B3416737) glycol-400 (PEG-400) has been shown to be an efficient and eco-friendly reaction medium for the synthesis of other complex pyrimidine derivatives. researchgate.net

Catalysis: The exploration of novel catalysts, including transition metals or magnetic nanoparticles, could lead to more efficient and selective reactions for constructing or modifying the pyrimidine core. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based methodologies for the synthesis of this compound's analogues could facilitate rapid library generation for screening purposes.

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for rational drug design and materials science applications. While standard techniques like NMR, IR, and mass spectrometry are foundational researchgate.netmdpi.com, future work should leverage more advanced methods.

Table 1: Advanced Characterization Techniques and Their Potential Applications

| Technique | Potential Information Gained | Relevance |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise determination of bond lengths, bond angles, and solid-state conformation; analysis of intermolecular interactions (e.g., hydrogen bonding, π-stacking). researchgate.netmdpi.com | Provides definitive structural proof; essential for understanding crystal packing and for validating computational models. |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, especially for complex analogues; elucidation of through-bond connectivity. | Confirms the structure of novel derivatives and aids in understanding substituent effects on the electronic environment. |

| Fluorescence Spectroscopy | Investigation of photophysical properties, including excitation/emission wavelengths, quantum yields, and solvatochromism. mdpi.com | Crucial for exploring applications in functional materials like OLEDs, fluorescent probes, or as bio-imaging agents. |

| Circular Dichroism (CD) Spectroscopy | Analysis of chiral analogues and their interactions with biomacromolecules like DNA or proteins. | Important for mechanistic studies if the compound or its derivatives are found to interact with chiral biological targets. |

By employing these advanced techniques, researchers can build a comprehensive structural and photophysical profile of the molecule, which is indispensable for predicting its behavior and designing new applications.

Refined Computational Modeling for Predictive Design and Optimization

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby saving time and resources. Future research should employ refined computational models to accelerate the design and optimization of analogues of this compound.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to study the molecule's electronic structure, orbital energies (HOMO-LUMO), and molecular electrostatic potential, which are critical for understanding its reactivity and intermolecular interactions. researchgate.net

Molecular Docking: This technique is essential for predicting the binding modes and affinities of the compound and its analogues within the active sites of biological targets, such as kinases or enzymes. rsc.orgnih.gov This can guide the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding interactions and the conformational changes that may occur. rsc.org

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of analogues and their biological activity, enabling the prediction of the potency of new, unsynthesized compounds.

These computational studies, when used in a feedback loop with experimental synthesis and testing, can significantly streamline the discovery of new lead compounds for therapeutic or material science applications. researchgate.netrsc.org

Exploration of Undiscovered Reactivity Pathways and Functionalization Strategies

The pyrimidine and oxazole (B20620) rings offer multiple sites for chemical modification. A systematic exploration of the reactivity of the this compound core is needed to unlock the full potential for creating diverse analogues. Future work should focus on functionalizing currently unexplored positions on the heterocyclic system.

Potential strategies include:

Selective C-H Activation: Modern synthetic methods involving C-H activation could allow for the direct introduction of new functional groups onto the pyrimidine or oxazole rings, bypassing the need for pre-functionalized starting materials.

Nitrile Group Transformation: The cyano group at the 5-position is a versatile chemical handle that can be converted into other functional groups such as amides, carboxylic acids, or tetrazoles, each imparting different physicochemical properties and potential biological interactions.

Cycloaddition Reactions: The pyrimidine scaffold can participate in cycloaddition reactions to form more complex, fused heterocyclic systems. scholarsresearchlibrary.com For instance, reactions with acrylonitrile (B1666552) have been used to create fused triazepine rings on related pyrimidine systems. scholarsresearchlibrary.com

Modification of the Oxazole Ring: Exploring reactions that open or modify the oxazole ring could lead to entirely new classes of compounds with unique structures and properties.

A comprehensive understanding of these reactivity pathways will enable the creation of extensive and structurally diverse compound libraries.

Potential Integration into Functional Material Science and Supramolecular Chemistry

Beyond medicinal chemistry, the unique electronic and structural features of this compound make it a candidate for applications in materials science. The conjugated π-system spanning the two heterocyclic rings suggests potential for interesting photophysical and electronic properties.

Emerging opportunities include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been investigated for use in functional π-conjugated materials, including OLEDs. mdpi.com The photophysical properties of this scaffold should be studied to assess its potential as an emitter or host material.

Fluorescent Probes: The scaffold could be functionalized to act as a fluorescent sensor for specific ions or biomolecules. Its emission properties might change upon binding to a target analyte, allowing for detection.

Supramolecular Assemblies: The presence of multiple nitrogen atoms makes the molecule a potential hydrogen bond acceptor. This could be exploited to build complex supramolecular structures, such as gels, liquid crystals, or metal-organic frameworks (MOFs), by co-crystallizing it with complementary molecules.

Nonlinear Optical (NLO) Materials: Push-pull molecules based on pyrimidine have been explored for NLO applications. mdpi.com The electron-withdrawing nature of the pyrimidine-5-carbonitrile system could be leveraged to create new NLO materials.

High-Throughput Screening Methodologies for Mechanistic Studies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify those with desired biological activity. nih.govufl.edu Establishing HTS protocols for this compound and its analogues is a critical step for uncovering their therapeutic potential.

Future research should focus on:

Assay Development: Translating benchtop biological assays into formats suitable for HTS (e.g., 384-well or 1536-well plates) is essential. ufl.edu This could involve cell-based assays to measure cytotoxicity against cancer cell lines or biochemical assays to measure inhibition of specific enzymes like kinases. nih.gov

Target Identification: HTS can be used not only to find active compounds but also to identify their biological targets. Phenotypic screens (which measure an effect on whole cells) followed by target deconvolution studies can reveal the mechanism of action for promising hits.

Mechanism of Action (MoA) Studies: For active compounds identified through HTS, further high-throughput methods can be employed to elucidate their MoA. This could include screening against panels of kinases or proteases, or using automated microscopy to analyze cellular changes.

By leveraging HTS, researchers can efficiently sift through large libraries of analogues to identify lead compounds and gain a deeper understanding of the structure-activity relationships that govern their biological effects. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Oxazol-2-YL)pyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like 2-aminopyrimidine derivatives and oxazole-containing aldehydes. For example, describes the synthesis of structurally similar pyrazolo[1,5-a]pyrimidine carbonitriles using reflux in polar aprotic solvents (e.g., pyridine) with azo-coupling agents. Optimization involves adjusting reaction time (5–6 hours), temperature (reflux conditions), and stoichiometry of intermediates. Purification typically involves recrystallization from ethanol or dioxane .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and nitrile carbon (δ ~115 ppm).

- IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2200 cm⁻¹) and oxazole C-O-C vibrations (1250–1300 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns.

validates these methods for analogous pyrimidine carbonitriles .

Q. How can solubility and stability issues be addressed during experimental handling?

- Methodological Answer :

- Solubility : Use polar solvents like DMSO or DMF for dissolution; sonication or gentle heating (≤50°C) may aid solubility.

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Monitor degradation via TLC or HPLC ( ) .

Advanced Research Questions

Q. What strategies ensure regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, highlights [3+2] cycloaddition reactions using nitrile precursors, where electron-withdrawing groups (e.g., –CN) direct cyclization to the 5-position of pyrimidine. Computational tools (DFT calculations) can predict reactive sites, while substituent tuning (e.g., chloro or methyl groups) enhances selectivity .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Dock the compound into target proteins (e.g., SARS-CoV-2 nsp16 methyltransferase, as in ) using software like AutoDock Vina. Focus on hydrogen bonding with catalytic residues (e.g., Lys or Asp).

- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies) with bioactivity data from analogs (e.g., pyrrolo[2,3-d]pyrimidine carbonitriles in ) .

Q. How to resolve contradictions between elemental analysis and spectral data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or solvent retention.

- Step 1 : Repeat elemental analysis with freshly recrystallized samples.

- Step 2 : Use thermogravimetric analysis (TGA) to detect solvent residues.

- Step 3 : Validate via HRMS and 2D NMR (e.g., HSQC, HMBC) to confirm atomic connectivity ( ) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.